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Compound of Interest

Compound Name:
6-Amino-2-(methylthio)pyrimidin-4-

ol

Cat. No.: B019619 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-2-(methylthio)pyrimidin-
4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS Number: 1074-41-5). Due to the

limited availability of directly published spectra for this specific molecule, this document

compiles expected spectroscopic values based on data from closely related pyrimidine

derivatives and general principles of spectroscopic analysis. Detailed experimental protocols

for acquiring such data are also provided to assist researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: 6-Amino-2-(methylthio)pyrimidin-4-ol

Molecular Formula: C₅H₇N₃OS

Molecular Weight: 157.19 g/mol

CAS Number: 1074-41-5[1]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 6-Amino-2-
(methylthio)pyrimidin-4-ol. These values are predicted based on the analysis of similar

compounds and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 2.40 Singlet 3H -S-CH₃

~ 5.10 Singlet 1H Pyrimidine C₅-H

~ 6.70 Broad Singlet 2H -NH₂

~ 11.50 Broad Singlet 1H -OH (or N-H tautomer)

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~ 14.0 -S-CH₃

~ 90.0 Pyrimidine C₅

~ 158.0 Pyrimidine C₄/C₆

~ 162.0 Pyrimidine C₆/C₄

~ 170.0 Pyrimidine C₂

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad O-H and N-H stretching

3100 - 3200 Medium Aromatic C-H stretching

~ 1640 Strong
C=O stretching (from

tautomer)

~ 1600 Strong N-H bending

1500 - 1580 Medium-Strong C=C and C=N stretching (ring)

~ 1250 Medium C-N stretching

~ 700 Medium C-S stretching

Mass Spectrometry (MS) Data (Predicted)
m/z Value Relative Abundance Assignment

157 High [M]⁺ (Molecular Ion)

142 Medium [M - CH₃]⁺

110 Medium [M - SCH₃]⁺

85 High
Fragmentation of pyrimidine

ring

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

generalized for heterocyclic compounds like 6-Amino-2-(methylthio)pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry

vial.[2]

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean NMR tube if any particulate matter is visible.

Analysis:

Insert the sample into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum.

For ¹³C NMR, a greater number of scans will be required due to the lower natural

abundance of the ¹³C isotope.

A D₂O exchange experiment can be performed to confirm the presence of labile protons

(e.g., -OH, -NH₂). Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously,

and re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable

protons will disappear or significantly decrease in intensity.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Scan: Run a background spectrum without any sample present to account for

atmospheric CO₂ and water vapor.

Sample Preparation (Solid):

Place a small amount of the powdered sample directly onto the ATR crystal surface.
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Apply pressure using the clamp to ensure good contact between the sample and the

crystal.

Sample Measurement: Initiate the sample scan. The resulting spectrum will show the

absorption of infrared radiation by the sample as a function of wavenumber.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol) and a soft, non-abrasive tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. For EI-MS, the sample is typically heated to a volatile state.

Ionization: The sample molecules are bombarded with a high-energy electron beam, which

causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the ionization process often causes the molecular ion to

break apart into smaller, charged fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a magnetic or electric field.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum. The peak with the highest m/z value often corresponds to the molecular

ion.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Workflow for Spectroscopic Characterization of a Chemical Compound

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Chemical Synthesis

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Validation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass) of 6-Amino-2-
(methylthio)pyrimidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019619#spectroscopic-data-nmr-ir-mass-of-6-amino-
2-methylthio-pyrimidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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